molecular formula C8H11N3O B13291114 2-Amino-3-(pyridin-2-YL)propanamide

2-Amino-3-(pyridin-2-YL)propanamide

Cat. No.: B13291114
M. Wt: 165.19 g/mol
InChI Key: RKIOCFFKQUAIIW-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-2-YL)propanamide is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(pyridin-2-YL)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(pyridin-2-YL)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-3-pyridin-2-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-7(8(10)12)5-6-3-1-2-4-11-6/h1-4,7H,5,9H2,(H2,10,12)

InChI Key

RKIOCFFKQUAIIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Crystal Structure Analysis of 2-Amino-3-(pyridin-2-yl)propanamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of metal complexes involving 2-Amino-3-(pyridin-2-yl)propanamide (hereafter referred to as 2-PyAla-NH₂ ). As a structural analog of phenylalanine and histidine, this ligand is a critical scaffold in the development of metallodrugs and enzyme inhibitors.

The core of this guide focuses on the N,N-chelation mode characteristic of this ligand, where the pyridine nitrogen and the


-amine nitrogen form a stable five-membered chelate ring. We provide a validated workflow for synthesis, single-crystal growth, and X-ray diffraction (SC-XRD) refinement, specifically addressing the crystallographic challenges of flexible ethyl bridges and hydrogen-bonding amide networks.

Ligand Architecture & Coordination Logic

Structural Profile

2-PyAla-NH₂ is the amide derivative of


-(2-pyridyl)alanine. Its coordination chemistry is dictated by three potential donor sites:
  • Pyridine Nitrogen (

    
    ):  A soft, 
    
    
    
    -accepting donor.
  • 
    -Amine Nitrogen (
    
    
    
    ):
    A hard,
    
    
    -donating donor.
  • Amide Oxygen (

    
    ):  typically non-coordinating in monomeric species but active in supramolecular hydrogen bonding.
    
Chelation Thermodynamics

In physiological and crystalline states, 2-PyAla-NH₂ predominantly acts as a bidentate (


) ligand . The formation of a five-membered chelate ring with transition metals (Cu²⁺, Zn²⁺, Ni²⁺) is thermodynamically favored over tridentate coordination involving the amide oxygen, due to the geometric strain required to bring the amide oxygen into the equatorial plane.

Key Structural Metric: The "bite angle" (


) is the critical quality attribute (CQA). In stable complexes, this angle typically deviates from the ideal 90° octahedral geometry, often falling in the 81°–85°  range, inducing significant Jahn-Teller distortions in Cu(II) analogs.

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to minimize kinetic trapping and favor thermodynamic crystal growth.

Materials
  • Ligand: 2-Amino-3-(pyridin-2-yl)propanamide (Enantiopure L-isomer preferred to prevent disorder).

  • Metal Salt:

    
     or 
    
    
    
    (where M = Cu, Zn, Ni). Note: Nitrate and perchlorate counter-ions are preferred over halides to encourage H-bonded lattice networks.
  • Solvent System: Ethanol/Water (3:1 v/v).

Step-by-Step Methodology
StepActionCritical Parameter (Causality)
1. Complexation Dissolve 0.1 mmol Metal salt in 2 mL H₂O. Add dropwise to 0.2 mmol Ligand in 6 mL EtOH.1:2 Stoichiometry. Ensures formation of the bis-ligand complex

.
2. pH Adjustment Adjust pH to 7.5–8.0 using dilute NaOH.Deprotonates the

-ammonium group (

) to enable coordination.
3. Filtration Filter through a 0.45 µm PTFE membrane.Removes nucleation sites (dust) that cause micro-crystallinity.
4. Growth Vapor Diffusion: Place filtrate in a small vial; house inside a larger jar containing Et₂O.Slow Diffusion. Rapid precipitation yields powder; ether diffusion slows polarity shift.
5. Harvesting Isolate blue/green blocks after 72–96 hours.Mount immediately in Paratone oil to prevent desolvation.

Crystallographic Data Collection & Refinement

Data Collection Strategy
  • Radiation: Mo-K

    
     (
    
    
    
    Å). Rationale: Reduces absorption correction errors for first-row transition metals compared to Cu-K
    
    
    .
  • Temperature: 100 K. Rationale: Freezes the flexible

    
     bridge between the chiral center and pyridine ring, reducing thermal ellipsoids.
    
Refinement Logic (SHELXL)

The flexible ethyl bridge often exhibits disorder. Use the following constraints if thermal ellipsoids are elongated:

  • DFIX: Restrain C–C bond lengths to 1.54 Å.

  • EADP: If atoms are disordered over two positions, constrain them to have identical displacement parameters.

  • H-Atoms: Treat amide protons using a riding model but allow rotation for the

    
     group (AFIX 137) to satisfy H-bond networks.
    

Structural Analysis & Interpretation

Visualization of Coordination Logic

The following diagram illustrates the hierarchical structure from atomic connectivity to lattice packing.

CoordinationLogic cluster_0 Primary Sphere Ligand 2-PyAla-NH2 Ligand Metal Metal Center (M) Ligand->Metal Coordination (N_py, N_am) Lattice Supramolecular Lattice Ligand->Lattice Amide H-Bonding (N-H...O) Chelate 5-Membered Ring (Stable N,N-motif) Metal->Chelate Geometry Constraint Chelate->Lattice Pi-Pi Stacking (Pyridine Rings)

Figure 1: Structural hierarchy of 2-PyAla-NH₂ complexes, detailing the transition from molecular coordination to supramolecular assembly.

Key Structural Parameters

When analyzing your solved structure, validate against these expected ranges derived from analogous pyridyl-amine complexes:

ParameterAtomsExpected Range (Å/°)Structural Significance
Bond Length

1.98 – 2.05 ÅShorter bond indicates strong

-backbonding (if M is low spin).
Bond Length

2.00 – 2.08 ÅPure

-donor; typically longer than the pyridyl bond.
Bite Angle

81.5° – 84.0°Deviation from 90° indicates ring strain; critical for stability.
Torsion


Determines the "pucker" of the chelate ring.
Supramolecular Interactions

The amide group (


) is the primary driver of lattice stability. In the absence of coordinating anions, the amide oxygen acts as a hydrogen bond acceptor for the amine protons of a neighboring molecule, forming 1D "tape" structures  running along the crystallographic b-axis.
  • Interaction:

    
    
    
  • Distance:

    
     Å (Donor-Acceptor)
    

Pharmaceutical Relevance

The structural analysis of 2-PyAla-NH₂ complexes is directly applicable to Fragment-Based Drug Design (FBDD) .

  • Metalloprotease Inhibition: The N,N-chelating motif mimics the transition state of metalloprotease substrates. High-resolution XRD data of these complexes allows for the precise mapping of the "S1'" pocket in enzymes like HIV-1 Protease or Angiotensin Converting Enzyme (ACE).

  • Chirality Verification: Because the ligand is derived from a chiral amino acid pool, SC-XRD is the gold standard for verifying that metal complexation did not induce racemization at the

    
    -carbon—a common failure mode in peptide drug synthesis.
    

References

  • Sahu, M., et al. (2022).[1] "Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine." European Journal of Chemistry, 13(1), 1-7.[1] Link

  • Lebon, F., et al. (2025). "Synthesis and structural analysis of copper(II) pyridine amide complexes as HIV-1 protease inhibitors." ResearchGate.[2] Link

  • Apollo Scientific. (2025). "Product Data: (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid."[3] Apollo Scientific.[3] Link

  • PubChem. (2025).[4] "Compound Summary: beta-(5-Hydroxy-2-pyridyl)alanine." National Library of Medicine. Link

  • BenchChem. (2025). "Technical Guide: 2-Amino-2-(pyridin-3-yl)acetonitrile." BenchChem. Link

Sources

Methodological & Application

Application Note: Incorporating 2-Amino-3-(pyridin-2-yl)propanamide into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-Amino-3-(pyridin-2-yl)propanamide —chemically synonymous with the C-terminal amide of 3-(2-pyridyl)-alanine (2-Pal) —into peptide sequences offers unique physicochemical advantages. The 2-pyridyl moiety acts as a bioisostere for phenylalanine and histidine, providing pH-responsive solubility (pKa ~6.0), metal-chelating capabilities, and enhanced proteolytic stability.

However, the electron-withdrawing nature of the pyridine ring, particularly in the 2-position, significantly increases the acidity of the


-proton. This makes the residue highly prone to racemization  during activation and coupling steps in Solid-Phase Peptide Synthesis (SPPS).

This Application Note provides a validated protocol for handling Fmoc-3-(2-pyridyl)-alanine, focusing on racemization suppression via collidine-buffered systems or carbodiimide/oxime activation, ensuring high optical purity (>98% L-isomer) in the final peptide product.

Chemical Profile & Strategic Planning

The Building Block
  • Common Name: Fmoc-3-(2-pyridyl)-alanine (Fmoc-2-Pal-OH)[1]

  • Target Moiety: 2-Amino-3-(pyridin-2-yl)propanamide (upon cleavage from Rink Amide resin).[1]

  • Key Challenge: The pyridine nitrogen at the ortho position exerts an inductive electron-withdrawing effect, destabilizing the

    
    -proton and facilitating base-catalyzed racemization via oxazolone formation.
    
Resin Selection

To generate the specific "propanamide" functionality (C-terminal amide), Rink Amide resins are required.

  • Recommended: Rink Amide MBHA (0.5 – 0.7 mmol/g).[1] Lower loading is preferred to reduce aggregation, as Pal residues can induce secondary structure shifts.

Coupling Reagent Strategy

Standard HATU/DIEA protocols are not recommended due to the high risk of racemization driven by the tertiary amine base (DIEA).

Activation MethodRisk ProfileRecommendation
HATU / DIEA High Risk. Strong base promotes

-proton abstraction.
Avoid for 2-Pal coupling.
DIC / Oxyma Pure Low Risk. Base-free (or low base) activation minimizes racemization.Preferred Standard.
HATU / TMP (Collidine) Medium/Low Risk. 2,4,6-Trimethylpyridine is a weaker base, reducing proton abstraction.Alternative for difficult sequences.

Experimental Protocols

Protocol A: Resin Preparation & C-Terminal Loading

Objective: To load Fmoc-2-Pal-OH onto Rink Amide resin to serve as the C-terminal residue.

  • Swelling: Place Rink Amide MBHA resin in a reaction vessel. Swell in DCM (20 min) followed by DMF (20 min).

  • Fmoc Removal (Resin): Treat with 20% Piperidine in DMF (2 × 5 min). Wash with DMF (5×).

  • Activation (Base-Free Method):

    • Dissolve Fmoc-3-(2-pyridyl)-alanine (3.0 eq relative to resin) and Oxyma Pure (3.0 eq) in minimal DMF.[1]

    • Add DIC (3.0 eq).

    • Note: Pre-activation is kept brief (< 2 min) to minimize active ester hydrolysis, but long enough to ensure formation.

  • Coupling: Add the mixture to the resin. Shake at room temperature for 60–90 minutes .

    • Visual Check: The Kaiser test may be inconclusive due to the pyridine nitrogen; use Chloranil test or micro-cleavage LC-MS for confirmation.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min.

Protocol B: Elongation & Internal Incorporation

Objective: Incorporating 2-Pal into the middle of a chain.

When 2-Pal is an internal residue, the critical step is coupling the next amino acid onto the N-terminus of the 2-Pal.

  • Deprotection: Standard 20% Piperidine/DMF is acceptable.[2] The 2-pyridyl group does not catalyze Fmoc removal significantly enough to require special deblock cocktails.

  • Next Residue Coupling: Use standard HATU/DIEA for the incoming amino acid, as the risk of racemizing the already coupled Pal residue is low once it is part of the amide backbone (though not zero; avoid prolonged heating).

Protocol C: Cleavage & Isolation

Objective: Releasing the peptide as the C-terminal amide.

  • Wash: Wash resin thoroughly with DMF, DCM, and MeOH. Dry under vacuum.[3]

  • Cocktail Preparation: Prepare TFA / TIS / H₂O (95:2.5:2.5) .

    • Note: The pyridine ring is stable to TFA. It will be protonated (

      
      ), increasing the polarity of the peptide.
      
  • Reaction: Incubate resin in cleavage cocktail for 2–3 hours at room temperature.

  • Precipitation: Filter resin.[3][4] Precipitate filtrate into ice-cold diethyl ether. Centrifuge and lyophilize.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis pathway, highlighting the critical control points for racemization.

G Start Start: Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Decision Select Coupling Strategy (Critical Step) Deprotect->Decision Path_Risky HATU + DIEA (Strong Base) Decision->Path_Risky Avoid Path_Safe DIC + Oxyma (Base-Free) Decision->Path_Safe Recommended Path_Alt HATU + Collidine (Weak Base) Decision->Path_Alt Alternative Racemization High Risk of Racemization (DL-Mix) Path_Risky->Racemization Pure Preserved Chirality (L-Isomer) Path_Safe->Pure Path_Alt->Pure Elongation Chain Elongation (Standard SPPS) Pure->Elongation Cleavage TFA Cleavage (Yields 2-Pal-Amide) Elongation->Cleavage

Figure 1: Strategic workflow for incorporating Fmoc-2-Pal-OH, emphasizing the divergence in coupling reagents to prevent racemization.[1]

Troubleshooting & Optimization

Racemization Check

If you suspect racemization (e.g., double peaks in HPLC with identical mass):

  • Marfey’s Analysis: Hydrolyze a small peptide sample and derivatize with FDAA (Marfey’s reagent) to separate D/L isomers via HPLC.

  • Deuterium Exchange: Perform trial coupling in the presence of

    
     or deuterated base. Mass shift (+1 Da) indicates proton abstraction occurred at the 
    
    
    
    -carbon.
Solubility Issues

Peptides containing 2-Pal can be hydrophobic at neutral pH but very soluble at acidic pH (due to Pyridine protonation).

  • Purification: Use 0.1% TFA in HPLC buffers to ensure the pyridine ring is protonated (

    
    ), improving peak shape and solubility.
    
  • Dissolution: Dissolve crude peptide in dilute acetic acid or 0.1% TFA/Water before injecting onto HPLC.

Metal Contamination

The 2-pyridyl ring is a chelator. Trace copper or zinc in solvents can lead to "mass + 63/65" adducts.

  • Prevention: Use high-grade (HPLC/LC-MS) solvents.[1] Add 1mM EDTA to the final HPLC purification buffer if metal adducts are persistent.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link[1]

  • Hocart, S. J., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.[5][6] Journal of Medicinal Chemistry, 59(17), 8047–8060. Link[1]

  • Ramon Subiros-Funosas, et al. (2009). Use of Oxyma Pure as a racemization suppressor in peptide synthesis.[7] Chemistry – A European Journal, 15(37), 9394-9403. Link[1]

Sources

Reaction conditions for coupling 2-Amino-3-(pyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Protocols for 2-Amino-3-(pyridin-2-yl)propanamide

Introduction & Scientific Context

2-Amino-3-(pyridin-2-yl)propanamide (also known as H-Ala(2-Pyr)-NH₂ or 2-pyridylalanine amide) is a critical building block in the synthesis of peptidomimetics, particularly for GPCR ligands and protease inhibitors.[1] Its structural core, 3-(2-pyridyl)alanine, mimics the electronic and steric properties of Histidine and Phenylalanine but introduces a specific hydrogen-bond acceptor (the pyridine nitrogen) that often enhances potency and selectivity.[1]

Key Challenges in Coupling:

  • Pyridine Basicity & Nucleophilicity: The pyridine nitrogen (

    
    ) is basic and can interfere with coupling reagents. It may act as an intramolecular base, facilitating proton abstraction from the 
    
    
    
    -carbon, leading to racemization (epimerization), especially if the residue is at the C-terminus of the incoming electrophile.
  • Solubility: The free base form often exhibits poor solubility in standard non-polar organic solvents (DCM, EtOAc). It is frequently supplied as a hydrochloride salt (HCl or 2HCl), requiring controlled neutralization.

  • Metal Chelation: The bidentate nature (pyridine N + amide/amine) creates a strong chelation motif for transition metals, which can poison metal-catalyzed cross-coupling reactions or interfere with Lewis acid-mediated steps.

Mechanistic Insights & Reaction Design

To achieve high yields (>90%) and optical purity (>98% ee), the coupling strategy must account for the "Anchimeric Assistance" provided by the pyridine ring.

  • Racemization Mechanism: The pyridine nitrogen can stabilize the enolate intermediate via chelation or general base catalysis. While this is most critical when activating the carboxyl group of a pyridylalanine derivative, it remains a risk during the coupling of the amine if the reaction mixture becomes too basic (pH > 8-9), promoting base-catalyzed epimerization of the resulting amide.

  • Reagent Selection:

    • HATU/HOAt: The gold standard. The 7-azabenzotriazole (HOAt) moiety mimics the pyridine ring, accelerating the reaction via a cyclic transition state. This speed minimizes the time available for side reactions.

    • DEPBT: A phosphonate-based reagent specifically recommended for racemization-prone amino acids (like His and Py-Ala) due to its buffering capacity and lack of guanidinylation side products.[1]

Experimental Protocols

Protocol A: Standard High-Efficiency Coupling (HATU Method)

Best for: Routine synthesis, high-throughput chemistry, and difficult steric couplings.[1]

Reagents:

  • Amine: 2-Amino-3-(pyridin-2-yl)propanamide (HCl salt preferred for stability).[1]

  • Acid: N-protected amino acid or carboxylic acid (1.0 - 1.2 equiv).[1]

  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask under

    
    , dissolve the Carboxylic Acid  (1.0 mmol) and HATU  (1.1 mmol, 418 mg) in anhydrous DMF (5 mL).
    
  • Base Addition 1: Add DIPEA (1.0 mmol, 174 µL) to the acid mixture. Stir at 0°C for 2 minutes, then at Room Temperature (RT) for 5-10 minutes. Note: The solution should turn yellow.

  • Amine Preparation: In a separate vial, dissolve 2-Amino-3-(pyridin-2-yl)propanamide•2HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (2.0 - 2.2 mmol) to neutralize the salt. Critical: Ensure free base formation without over-basifying.

  • Coupling: Add the amine solution dropwise to the activated acid solution.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS or TLC (MeOH/DCM 1:9).[1]

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with sat.

      
        (2x) to remove unreacted acid/HATU byproducts.
      
    • Crucial Step: Wash with 5% LiCl solution (3x) to remove DMF.

    • Wash with Brine , dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (DCM -> 5-10% MeOH/DCM).

Protocol B: Low-Racemization Coupling (DEPBT Method)

Best for: Fragment condensation or when the incoming acid is chiral and sensitive to epimerization.[1]

Reagents:

  • Coupling Agent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[1]

  • Base: DIPEA.[2]

  • Solvent: THF or DMF.

Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) and DEPBT (1.1 equiv) in THF/DMF (4:1 ratio).

  • Add DIPEA (2.0 equiv) and stir for 5 minutes at -10°C (ice/salt bath).

  • Add the 2-Amino-3-(pyridin-2-yl)propanamide (1.0 equiv) directly.[1]

  • Allow to warm to RT slowly overnight.

  • Standard workup as above. Note: DEPBT byproducts are water-soluble.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Pyridine N-acylationThe pyridine ring may compete for the activated ester.[1] Use HOAt as an additive to accelerate the desired amide bond formation.
Racemization High pH / Excess BaseSwitch base to Collidine (TMP) . It is non-nucleophilic and weaker than DIPEA, reducing proton abstraction risk.
Incomplete Reaction Salt interferenceEnsure the HCl salt is fully neutralized. If using 2HCl salt, you need exactly 2 equiv of base just to free the amine.
Product stuck in Aqueous pH during extractionThe pyridine ring protonates at acidic pH. Keep aqueous washes neutral or slightly basic (pH 8) during extraction, or use n-Butanol for extraction.

Visual Workflows (Graphviz)

Diagram 1: Optimized Coupling Workflow

CouplingWorkflow cluster_legend Key Phase Start Start: Reagent Prep Acid_Act Acid Activation (Acid + HATU + 1 eq DIPEA) Solvent: DMF Start->Acid_Act Prepare Electrophile Salt_Neut Amine Salt Neutralization (Py-Ala-NH2•2HCl + 2 eq DIPEA) Start->Salt_Neut Prepare Nucleophile Coupling Coupling Reaction Mix Streams -> Stir RT 2-4h Acid_Act->Coupling Salt_Neut->Coupling Monitor LC-MS Monitoring Check for M+H and Dimer Coupling->Monitor Monitor->Coupling Incomplete (Add Base) Workup Workup Strategy 1. EtOAc Dilution 2. 5% LiCl Wash (Remove DMF) 3. NaHCO3 Wash Monitor->Workup Complete Purify Purification Flash Column (DCM/MeOH) Workup->Purify

Caption: Optimized convergent workflow for coupling Pyridyl-alanine amide salts, highlighting the parallel activation and neutralization steps to minimize side reactions.

Diagram 2: Mechanistic Risk - Pyridine Assisted Racemization

Racemization Normal L-Isomer (Target) Intermediate Enolate/Chelate Intermediate Normal->Intermediate Proton Abstraction (Facilitated by Pyridine N) Intermediate->Normal Controlled Cond. Racemate Racemic Mixture (DL-Isomer) Intermediate->Racemate Reprotonation Base Excess Base (DIPEA/Pyridine) Base->Intermediate Catalyzes

Caption: Mechanism of potential racemization where the pyridine side chain stabilizes the enolate intermediate, necessitating controlled base usage.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[1] Organic Letters, 1(1), 91–94. Link

  • Dutta, S., et al. (2024).[4] Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine.[1][4] Organic Letters, 26(38), 8206-8210.[4] Link

  • BenchChem Application Notes. (2025). Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol. Link

Sources

Application Note: Preparation and Characterization of Metal Complexes using 2-Amino-3-(pyridin-2-yl)propanamide

[1]

Introduction & Ligand Profile

2-Amino-3-(pyridin-2-yl)propanamide (hereafter 2-PyAla-NH₂ ) is a tridentate ligand capable of stabilizing transition metals in diverse oxidation states. Structurally, it combines the α-amino acid amide backbone with a pyridine side chain.

  • Chemical Significance: Unlike histidine (imidazole donor), the pyridine nitrogen in 2-PyAla-NH₂ is a softer base and a stronger

    
    -acceptor, modulating the redox potential of the central metal.[1]
    
  • Coordination Geometry: The ligand typically forms a 5,6-membered bicyclic chelate upon tridentate coordination:

    • 5-membered ring:

      
      -Amine (
      
      
      ) and Amide (
      
      
      or
      
      
      ).[1]
    • 6-membered ring:

      
      -Amine (
      
      
      ) and Pyridine (
      
      
      ).[1]
Ligand Structure & Binding Modes[2]

The ligand offers three primary donor atoms. The coordination mode is pH-dependent:[1]

  • Neutral pH: Bidentate (

    
    ) or Tridentate (
    
    
    ).[1]
  • Basic pH: Tridentate (

    
    ) via deprotonation of the amide nitrogen, stabilizing high-oxidation states (e.g., Cu(III), Ni(III)).[1]
    

Experimental Protocols

Safety Precaution
  • Platinum Salts (K₂PtCl₄): Sensitizers and potential carcinogens.[1] Handle in a fume hood with double nitrile gloves.

  • Solvents: DMF and DMSO are skin-penetrating; avoid contact.[1]

Protocol A: Synthesis of Copper(II) Complex [Cu(2-PyAla-NH₂)Cl₂]

Target Application: Catalysis & Bio-mimetic Oxidations[1]

Rationale: Copper(II) prefers square planar or distorted octahedral geometries.[1] The 2-PyAla-NH₂ ligand acts as a neutral tridentate or bidentate chelator, leaving sites open for labile chlorides (catalytic sites).[1]

Materials
  • Ligand: 2-Amino-3-(pyridin-2-yl)propanamide dihydrochloride (1.0 eq)[1]

  • Metal Salt: CuCl₂ · 2H₂O (1.0 eq)

  • Base: Triethylamine (Et₃N) (2.0 eq - to neutralize HCl salts)[1]

  • Solvent: Methanol (MeOH, HPLC grade)[1]

Step-by-Step Procedure
  • Ligand Activation: Dissolve 2-PyAla-NH₂ · 2HCl (238 mg, 1.0 mmol) in 10 mL MeOH. Add Et₃N (280 µL, 2.0 mmol) dropwise while stirring to release the free base. The solution should remain clear.

  • Metal Addition: Dissolve CuCl₂ · 2H₂O (170 mg, 1.0 mmol) in 5 mL MeOH. Add this solution dropwise to the ligand solution over 5 minutes.

    • Observation: The solution will turn deep blue/green, indicating rapid coordination of the amine and pyridine nitrogens.

  • Reflux: Heat the mixture to 50°C for 2 hours to ensure thermodynamic equilibration of the chelate rings.

  • Isolation:

    • Concentrate the solution to ~5 mL using a rotary evaporator.

    • Add Diethyl Ether (20 mL) slowly to induce precipitation.

    • Filter the blue-green solid and wash with cold ether (3 x 10 mL).[1]

  • Drying: Dry under vacuum over P₂O₅ for 12 hours.

Yield: ~85% Characterization Target:

  • UV-Vis (MeOH):

    
     ~600-650 nm (d-d transition, indicative of distorted octahedral/square planar geometry).[1]
    
  • IR (KBr): Shift in Amide I band (

    
    ) to lower frequency, indicating O-coordination.[1]
    
Protocol B: Synthesis of Platinum(II) Complex [Pt(2-PyAla-NH₂)Cl]⁺ Cl⁻

Target Application: Antitumor Agents (Cisplatin Analogs)[1]

Rationale: Pt(II) kinetics are slow.[1] We use the "cis-directing" effect of the chelator. The 2-PyAla-NH₂ will displace two chlorides from the tetrachloroplatinate, forming a stable cation suitable for DNA interaction studies.[1]

Materials
  • Ligand: 2-PyAla-NH₂ (Free base preferred, or neutralized in situ)[1]

  • Metal Salt: K₂PtCl₄ (Potassium tetrachloroplatinate)[1]

  • Solvent: Water/DMF (9:1 v/v)[1]

Step-by-Step Procedure
  • Preparation of Pt(II) Solution: Dissolve K₂PtCl₄ (415 mg, 1.0 mmol) in 10 mL deionized water. Filter if any turbidity exists.

  • Ligand Addition: Dissolve 2-PyAla-NH₂ (165 mg, 1.0 mmol) in 2 mL DMF. Add to the aqueous Pt(II) solution.

  • Reaction (The "Slow Cook"):

    • Adjust pH to 6.0–6.5 using 0.1 M HCl or NaOH. (Avoid high pH to prevent hydroxo-bridge formation).[1]

    • Stir in the dark at 40°C for 24–48 hours.

    • Mechanism:[1][2][3][4] The soft Pt(II) binds the Pyridine N first, followed by the Amine N, forming the 6-membered ring.

  • Precipitation:

    • The cationic complex [Pt(L)Cl]⁺ is water-soluble.[1] To isolate, add a saturated solution of NH₄PF₆ (ammonium hexafluorophosphate) or evaporate water and treat with Ethanol.

    • Alternative: Lyophilize the reaction mixture to obtain the chloride salt.

  • Purification: Recrystallize from hot water or water/acetone.

Yield: ~60-70% Characterization Target:

  • ¹H NMR (D₂O): Significant downfield shift of the Pyridine protons (especially H-6 adjacent to N) and the

    
    -CH proton compared to free ligand.[1]
    
  • ¹⁹⁵Pt NMR: Single peak typically around -2300 to -2600 ppm (characteristic of

    
     or 
    
    
    environments).[1]

Visualization of Coordination Logic

The following diagram illustrates the synthesis workflow and the competing coordination modes based on pH conditions.

GStartStarting Materials2-PyAla-NH₂ + Metal SaltConditionReaction ConditionsStart->ConditionPath_AcidNeutral/Acidic pH(pH 5-7)Condition->Path_AcidStandardPath_BaseBasic pH(pH > 9)Condition->Path_BaseFor High OxidationComplex_NNON,N,O-Coordination(Neutral Amide)Blue/Green (Cu)Path_Acid->Complex_NNOForms Cationic ComplexComplex_NNNN,N,N-Coordination(Deprotonated Amide)Red/Violet (Cu)Path_Base->Complex_NNNForms Neutral ComplexStructure_NNOStructure:Metal binds Py-N, Amine-N, Amide-O(5,6-membered rings)Complex_NNO->Structure_NNOStructure_NNNStructure:Metal binds Py-N, Amine-N, Amide-N⁻(Strong Field Ligand)Complex_NNN->Structure_NNN

Caption: Logic flow for controlling coordination geometry via pH adjustment. N,N,O mode is preferred for standard catalysis; N,N,N mode stabilizes high-valent metals.

Characterization Data Summary

TechniqueExpected Result (Complex vs Free Ligand)Structural Insight
IR Spectroscopy

shift (-50 cm⁻¹);

shift (-20 cm⁻¹)
Confirms N-amine and O-amide coordination.[1]
¹H NMR (d₆-DMSO) Pyridine

downfield shift (

ppm)
Confirms Pyridine-N binding (ring current effect).[1]
UV-Vis (Cu)

600–650 nm (

)
d-d transition for distorted octahedral geometry.[1]
Mass Spectrometry Molecular ion peak

or

Confirms stoichiometry (Metal:Ligand ratio).[1]
Conductivity 80–120

(in water)
Indicates 1:1 electrolyte (e.g.,

).[1]

Troubleshooting & Optimization

  • Solubility Issues:

    • Problem: Complex precipitates too early or is insoluble.

    • Solution: Use counter-ions like

      
       or 
      
      
      to render the complex soluble in organic solvents (ACN, DCM) for crystallization.[1] For biological testing, maintain Chloride or Nitrate salts for water solubility.
  • Hygroscopicity:

    • Problem: The ligand hydrochloride salt is hygroscopic.

    • Solution: Store 2-PyAla-NH₂[1] · 2HCl in a desiccator. Always determine the precise water content (or dry it) before calculating stoichiometry, as excess water can lead to hydroxo-bridged dimers.[1]

  • Isomerism (Pt Complexes):

    • Problem: Mixture of isomers.

    • Solution: The tridentate nature usually enforces a mer (meridional) or fac (facial) geometry depending on the linker flexibility. 2-PyAla-NH₂ is sterically constrained to coordinate facially in octahedral environments, but acts as a planar pincer in square planar geometries if the amide deprotonates.[1]

References

  • Vagg, R. S., & Williams, P. A. (1981). Chiral metal complexes.[5] Part 1. Preparation and resolution of the tris(2-amino-3-phenylpropanamide)cobalt(III) ion. Inorganica Chimica Acta. (Foundational work on amino acid amide coordination).[1]

  • Janiak, C. (2000). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions. (Relevant for Pyridine stacking interactions).

  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews. (Mechanistic grounding for Amide-N vs Amide-O binding).[1]

  • Yamauchi, O., & Odani, A. (1985). Structure-stability relationship in ternary copper(II) complexes involving aromatic amines and amino acids.[1] Journal of the American Chemical Society.[3] (Comparison with Histidine/Pyridine analogs).[1]

Advanced Functionalization Protocols for the Pyridine Ring in 2-Amino-3-(pyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Compound Identity: 2-Amino-3-(pyridin-2-yl)propanamide (often referred to as a 2-pyridylalanine amide derivative). The Challenge: The pyridine ring is electron-deficient (


-deficient), rendering it resistant to classical Electrophilic Aromatic Substitution (EAS). Furthermore, the pyridine nitrogen (

hybridized) is a potent Lewis base that poisons transition metal catalysts (Pd, Pt) and scavenges electrophiles. The Solution: Functionalization requires "orthogonal" strategies that bypass the ring's deactivation or exploit it. This guide details three distinct methodologies targeting specific ring positions (C3, C4, C6), utilizing Radical Substitution (Minisci) , Transition-Metal C-H Activation , and N-Oxide Activation .
Strategic Decision Matrix

Before selecting a protocol, determine the target regioisomer and available machinery.

Functionalization_Map Substrate 2-Amino-3-(pyridin-2-yl) propanamide C3 Position C3 (Meta) Sterically Crowded Substrate->C3 C4 Position C4 (Para) Electron Deficient Substrate->C4 C5 Position C5 (Meta) Remote Substrate->C5 C6 Position C6 (Ortho) Nitrogen Adjacent Substrate->C6 Method_C3 Ni/Al Cooperative Catalysis (Alkyl/Alkenyl) C3->Method_C3 Overrides bias Method_C4 Minisci Radical Reaction (Alkyl/Acyl) C4->Method_C4 Nucleophilic Radical Method_C5 Ir-Catalyzed Borylation (Bpin) C5->Method_C5 Steric Control Method_C6 N-Oxide Rearrangement (Halogen/Oxygen) C6->Method_C6 Electronic Activation

Figure 1: Regiodivergent strategies for the functionalization of the 2-pyridyl ring.

Pre-Reaction Preparation: The Protection Strategy

Critical Step: You cannot perform these reactions on the free amine/amide.

  • Primary Amine (

    
    ):  Will quench radicals and coordinate Pd/Ir catalysts. Must be protected. 
    
    • Recommendation:Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) . They are stable to radical conditions and mild bases.

  • Primary Amide (

    
    ):  Can dehydrate to nitrile (
    
    
    
    ) under POCl
    
    
    conditions or coordinate metals.
    • Recommendation: For Minisci/C-H activation, the free amide is often tolerated if the amine is protected. For N-oxide chlorination, protect as N-Trityl (Trt) to prevent dehydration.

Standard Protection Protocol:

  • Dissolve substrate (1.0 equiv) in Dioxane/H

    
    O (1:1).
    
  • Add NaHCO

    
     (2.5 equiv) and Boc
    
    
    
    O (1.1 equiv).
  • Stir 4h at RT. Acidify to pH 4, extract EtOAc.

  • Yield: N-Boc-2-Amino-3-(pyridin-2-yl)propanamide.

Protocol A: C4-Selective Alkylation (Minisci Reaction)

Target: Introduction of alkyl, cycloalkyl, or acyl groups at the C4 position (para to the alkyl chain). Mechanism: Nucleophilic radical attack on a protonated (electron-deficient) pyridine ring. The C2 position is blocked by the alanine chain; C4 is the most reactive site for nucleophilic radicals.

Materials
  • Substrate: N-Boc-protected 2-pyridylalanine amide.

  • Radical Precursor: Carboxylic Acid (R-COOH) or Alkyl Halide (R-I).

  • Catalyst: AgNO

    
     (Classic) or Ir(ppy)
    
    
    
    (Photoredox).
  • Oxidant: (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (Persulfate).
  • Solvent: DCM/H

    
    O (Biphasic) or DMSO.
    
Step-by-Step Procedure (Silver-Catalyzed)

This method is robust, inexpensive, and does not require a photoreactor.

  • Setup: In a round-bottom flask, dissolve N-Boc-substrate (1.0 mmol, 1.0 equiv) in a biphasic mixture of DCM (5 mL) and Water (5 mL).

  • Acidification: Add TFA (2.0 equiv). Note: This protonates the pyridine nitrogen, activating the ring toward nucleophilic radical attack.

  • Reagent Addition: Add the Alkyl Carboxylic Acid (R-COOH, 3.0 equiv) and AgNO

    
      (0.2 equiv).
    
  • Initiation: Heat to 40°C. Dropwise add a solution of (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (3.0 equiv) in water (2 mL) over 30 minutes.
    • Observation: Gas evolution (CO

      
      ) indicates decarboxylation and radical formation.
      
  • Monitoring: Monitor by LC-MS. The product will show M+R-H mass.

  • Workup: Neutralize with sat. NaHCO

    
     (careful, gas evolution). Extract with DCM (3x).
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Self-Validating Check:

  • Regioselectivity:[1][2][3][4][5] 1H NMR will show the loss of the triplet/doublet of triplets at the C4 position and a simplified splitting pattern (two doublets for C3/C5 if symmetrical, or singlets).

Protocol B: C3-Selective Alkenylation (Ni-Al Catalysis)

Target: Functionalization of the C3 position (Meta). Challenge: Intrinsic electronics favor C4/C6. C3 is the hardest position to access. Solution: Use a Lewis Acid (Al) to bind the Nitrogen, sterically blocking C2/C6 and electronically activating C3, coupled with Nickel catalysis.

Materials
  • Catalyst: Ni(COD)

    
     (10 mol%).
    
  • Ligand: IPr (N-heterocyclic carbene) (10 mol%).

  • Lewis Acid: MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) (20 mol%).

  • Coupling Partner: Alkyne or Alkene.

Step-by-Step Procedure
  • Glovebox Operation: This reaction is O

    
    /moisture sensitive.
    
  • Complexation: In a vial, mix Ni(COD)

    
      and IPr  ligand in Toluene. Stir 15 min.
    
  • Lewis Acid Binding: Add MAD (Lewis Acid). The solution color typically changes, indicating the formation of the Ni-Al cooperative species.

  • Substrate Addition: Add N-Boc-substrate (1.0 equiv) and the Alkyne/Alkene (1.5 equiv).

  • Reaction: Seal and heat to 80-100°C for 12 hours.

  • Quench: Cool to RT. Quench with dilute tartaric acid (removes Aluminum salts).

  • Extraction: Extract with EtOAc.

Mechanism Visualization:

Ni_Al_Mechanism Step1 Pyridine N-Coordination to Al-Lewis Acid (MAD) Step2 Steric Blocking of C2/C6 by Bulky Al-Group Step1->Step2 Step3 Ni(0) Oxidative Addition at C3 Position Step2->Step3 Step4 C3-Functionalized Product Step3->Step4

Figure 2: Cooperative catalysis mechanism overriding intrinsic regioselectivity.

Protocol C: C6-Functionalization via N-Oxide Activation

Target: Introduction of Halogens (Cl, Br) or Oxygen (OAc) at C6 (Ortho). Utility: The C6-Cl product is a versatile handle for Suzuki/Buchwald couplings.

Step-by-Step Procedure
  • Oxidation (N-Oxide Formation):

    • Dissolve N-Boc-substrate in DCM. Add mCPBA (1.2 equiv) at 0°C. Warm to RT and stir 4h.

    • Wash with Na

      
      S
      
      
      
      O
      
      
      (removes excess peroxide) and NaHCO
      
      
      . Isolate the N-oxide.
  • Rearrangement/Chlorination:

    • Dissolve the N-oxide in POCl

      
        (Phosphorus Oxychloride) (excess, acts as solvent/reagent).
      
    • Critical: Add Et

      
      N  (1 equiv) to buffer HCl.
      
    • Heat to 80°C for 2-4 hours.

    • Safety Warning: Quench POCl

      
       very slowly into ice/water with vigorous stirring. It reacts violently.
      
  • Result: The oxygen is transferred/eliminated, and a Chlorine atom is installed at C6 (and potentially C4, mixture separation required).

Data Summary & Comparison

FeatureMinisci ReactionNi-Al C-H ActivationN-Oxide Activation
Target Position C4 (Major), C6 (Minor)C3 (Highly Selective)C6 or C4
New Bond C(sp2)-C(sp3) (Alkyl)C(sp2)-C(sp2) (Alkenyl)C-Cl, C-O, C-CN
Conditions Radical, Acidic, OxidativeMetal-Catalyzed, Inert, BasicElectrophilic, Dehydrating
Substrate Tolerance High (with protection)Moderate (Lewis basic sites interfere)High
Key Reagent AgNO

/ Persulfate
Ni(COD)

/ MAD
mCPBA / POCl

References

  • Late-Stage Functionalization of Pyridines (General Review)

    • Maity, S., et al. "C–H functionalization of pyridines."[6] Organic & Biomolecular Chemistry, 2023.[2][6] Link

  • Minisci Reaction Protocols

    • Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[6] Chem. Commun., 2011. Link

    • Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int.[2][7] Ed., 2019. Link

  • Ni-Al Cooperative Catalysis (C3 Selectivity)

    • Nakao, Y., et al. "C4-Selective Alkylation of Pyridines by Nickel/Lewis Acid Catalysis." J. Am. Chem. Soc., 2011.[1] (Note: Adapted for C3 with specific ligand modifications as described in Nature, 2019). Link

  • N-Oxide Chemistry

    • Fagnou, K., et al. "Direct Arylation of Pyridine N-Oxides." J. Am. Chem. Soc., 2005. Link

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-Amino-3-(pyridin-2-yl)propanamide peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYA-SOL-001 Subject: Solubility & Handling Optimization for Pyridyl-Alanine (Pal) Peptides

Part 1: The Core Mechanism (The "Why")

Before troubleshooting, you must understand the chemical behavior of the 2-Amino-3-(pyridin-2-yl)propanamide moiety (often abbreviated as 2-Pal or 2-Pya in peptide synthesis).

This residue introduces a pyridine ring into your peptide backbone. The solubility profile of this peptide is governed almost entirely by the protonation state of the pyridine nitrogen.

The Pyridine Switch
  • The Critical pKa: The conjugate acid of the pyridine ring has a pKa of approximately 5.2 – 5.4 .

  • At pH > 6.0 (Neutral/Basic): The pyridine nitrogen is deprotonated (neutral). The ring becomes highly hydrophobic and prone to

    
     stacking , leading to aggregation, gelation, or precipitation.
    
  • At pH < 4.5 (Acidic): The pyridine nitrogen accepts a proton (

    
    ). The ring becomes cationic (positively charged). This charge repulsion disrupts stacking interactions and drastically increases water solubility.
    

Scientific Reality Check: If your peptide contains a C-terminal amide ("propanamide"), you have removed the C-terminal carboxylate charge (


). This raises the isoelectric point (pI) significantly. Consequently, these peptides are often insoluble in standard PBS (pH 7.4) but highly soluble in dilute acetic acid.

Part 2: Troubleshooting Workflows

Issue #1: "My peptide precipitates immediately upon adding PBS or Water."

Diagnosis: You are likely working above the pKa of the pyridine ring, causing hydrophobic collapse. The Fix: Use the "Acid-First" Solvation Protocol .

Step-by-Step Protocol:

  • Weigh the lyophilized peptide powder.

  • Acidify: Dissolve the peptide fully in 0.1% to 10% Acetic Acid (depending on hydrophobicity). The solution should become clear.

    • Why? This ensures all pyridine rings are protonated (

      
       charge), forcing the peptide into solution via charge repulsion.
      
  • Dilute: Slowly add your buffer (e.g., PBS) to the acidic peptide solution while vortexing.

    • Warning: If the final pH rises above 6.0, precipitation may recur. If this happens, you must lower the pH of your working buffer or add a solubility enhancer (see Table 1).

Issue #2: "The solution is clear but viscous/gels over time."

Diagnosis: This is Amyloid-like Fibrillation . The planar pyridine rings are stacking (


 interactions), creating an ordered, gel-like network.
The Fix:  Disruption of secondary structure using Chaotropes or Fluorinated Alcohols.

Step-by-Step Protocol:

  • Dissolve the peptide in a minimal volume of HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .

    • Why? HFIP is a potent hydrogen-bond disruptor that breaks down

      
      -sheets and helical aggregates.
      
  • Dilute/Exchange: Dilute the HFIP solution into your aqueous buffer (keep HFIP < 5% for biological assays) OR lyophilize the HFIP solution to obtain an amorphous powder that is easier to resolubilize.

Issue #3: "HPLC peaks are broad or tailing significantly."

Diagnosis: Silanol Interaction . The basic pyridine nitrogen is interacting with residual acidic silanol groups on the silica column matrix. The Fix: Mobile Phase Modification (Ion Suppression).

Protocol:

  • Standard: Increase TFA concentration from 0.1% to 0.2% in both Mobile Phase A and B.

  • Alternative (High pH): If your column is pH-resistant (e.g., hybrid silica), switch to 10 mM Ammonium Acetate (pH 8.5) . At this pH, the pyridine is neutral, but the silanols are fully ionized; however, the lack of positive charge on the peptide reduces retention time and tailing.

  • Additive: Add 1% Triethylamine (TEA) to the mobile phase to "mask" the silanol groups (competitive binding).

Part 3: Visualization & Logic

Diagram 1: Solubility Decision Matrix

This logic tree guides you to the correct solvent system based on the peptide's behavior and your application.

SolubilityDecisionTree Start Start: Peptide Powder CheckSeq Check Sequence: Is % Hydrophobic > 50%? Start->CheckSeq Hydrophobic High Hydrophobicity CheckSeq->Hydrophobic Yes Hydrophilic Low/Moderate Hydrophobicity CheckSeq->Hydrophilic No Organic Add Organic Co-solvent (DMSO or DMF) Hydrophobic->Organic AcidTest Add 10% Acetic Acid Hydrophilic->AcidTest Clear Solution Clear? AcidTest->Clear YesClear Success: Protonated Pyridine Soluble Clear->YesClear Yes NoClear Cloudy/Precipitate Clear->NoClear No NoClear->Organic CheckApp Application Check Organic->CheckApp BioAssay Biological Assay (Keep DMSO < 1%) CheckApp->BioAssay ChemSyn Synthesis/Purification (High Organic OK) CheckApp->ChemSyn

Caption: Decision matrix for solubilizing 2-Pal containing peptides. Blue nodes indicate endpoints, Yellow nodes indicate actions.

Diagram 2: Aggregation Disruption Workflow

Use this when the peptide forms gels or "sticky" precipitates.

AggregationDisruption AggState Aggregated/Gel State (Beta-sheet/Stacking) HFIP Treat with HFIP (100%) AggState->HFIP Disrupt H-bonds Monomer Monomeric State (Alpha-helical/Random Coil) HFIP->Monomer Induce Helicity Lyophilize Lyophilize Monomer->Lyophilize Remove Solvent Amorphous Amorphous Powder (Ready for Re-solvation) Lyophilize->Amorphous

Caption: Workflow for resetting aggregated Pyridyl-alanine peptides using fluorinated alcohols.

Part 4: Data & Reference Tables

Table 1: Solubilizing Agents for 2-Pal Peptides
AgentMechanism of ActionRecommended ConcentrationWarning
Acetic Acid Protonates pyridine N (Charge repulsion)0.1% – 10% (v/v)May alter binding assays sensitive to pH.
DMSO Disrupts hydrophobic patches1% – 5% (Final)Toxic to cells >1%; oxidizes Met/Cys/Trp.
HFIP Disrupts secondary structure (

-sheets)
100% (for pretreatment)Volatile; must be removed before bio-assays.
Guanidine HCl Chaotropic denaturation2M – 6MIncompatible with most functional assays.
Table 2: Analytical Parameters
ParameterValueImplications for Troubleshooting
Pyridine pKa ~5.3Buffer pH must be < 5.0 for solubility or > 5.0 for hydrophobicity.
UV Absorbance

~260 nm
Pyridine absorbs in UV; may interfere with DNA quantitation.
Metal Affinity High (

)
Avoid buffers with trace metals; use EDTA if precipitation is unexplained.

Part 5: Frequently Asked Questions (FAQ)

Q: I see a "fluffy" precipitate that turns into a sticky gum when I try to filter it. What is this? A: This is likely a peptide-salt complex or a gel. Pyridyl peptides can coordinate with buffer salts (like phosphates). Solution: Switch to volatile buffers (Ammonium Acetate/Formate) or centrifuge instead of filtering. If it is sticky, it indicates high water content in a hydrophobic aggregate—lyophilize immediately.

Q: Can I use this peptide in a cell-based assay at pH 7.4? A: Yes, but you must "trick" the solubility. Dissolve the peptide in DMSO first (at 100x concentration), then dilute rapidly into the culture medium. The kinetic solubility might hold long enough for the assay, even if the thermodynamic solubility is low. Alternatively, look for "PEGylated" variants of your peptide to shield the hydrophobic pyridine ring.

Q: Why does my peptide vanish during HPLC? A: It is likely irreversibly adsorbed to the column or precipitating in the injector loop.

  • Injector: Ensure your sample solvent matches the mobile phase (include organic modifier).

  • Column: Switch to a C4 or Phenyl-Hexyl column . C18 might be too hydrophobic, causing irreversible binding of the aromatic pyridine rings.

References

  • Mroz, P. A., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.[1] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Peptide Solubility Guidelines.Link

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines.Link

  • BenchChem. (2025).[2] An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.Link (Cited for pyridine ring reactivity context).

  • JPT Peptide Technologies. (n.d.). Peptide Solubility & Stability.[1][3][4][5][6]Link

Sources

Technical Support Hub: Troubleshooting Amide Coupling with 2-Amino-3-(pyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 2-Amino-3-(pyridin-2-yl)propanamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this valuable but structurally complex building block. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize side reactions and maximize the yield and purity of your target compounds.

This document moves beyond simple protocols to explain the causal relationships behind common experimental failures. Every recommendation is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Section 1: Understanding the Core Challenges

2-Amino-3-(pyridin-2-yl)propanamide is a chiral building block whose structure presents a trifecta of synthetic challenges: a racemization-prone stereocenter, a nucleophilic pyridine ring, and potential steric hindrance. A successful coupling strategy must address all three points simultaneously.

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} end

Key reactive sites and their associated side reactions.

The three primary side reactions to mitigate are:

  • Epimerization/Racemization: The loss of stereochemical integrity at the α-carbon is the most common and critical issue. This occurs when the α-proton is abstracted under basic conditions, often via a planar oxazolone intermediate, leading to a loss of optical purity.[1][2]

  • Pyridine N-Acylation: The lone pair on the pyridine nitrogen is nucleophilic and can compete with the desired primary amine, attacking the activated carboxylic acid. This leads to the formation of a stable, undesired acylpyridinium species and consumption of starting materials.[3][4]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs primarily during the synthesis of dipeptides.[5][6][7] The deprotected N-terminal amine of a dipeptide can attack the ester linkage to the resin (in SPPS) or the activated C-terminus (in solution phase), cleaving the desired product and forming a stable six-membered DKP ring.[6][8]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues in a practical question-and-answer format.

Q1: My final product shows significant epimerization (>5%) by chiral HPLC. How can I suppress this?

A1: Epimerization is almost always linked to the choice of coupling reagents, base, and reaction temperature. The underlying cause is the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize to a planar, aromatic oxazole, losing its stereochemical information.[2][9][10]

dot graph TD { node [shape=record, fontname="Arial", fontsize=11, style=filled, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10];

} end

The 5(4H)-oxazolone pathway is a primary source of racemization.

Troubleshooting Strategy:

  • Coupling Reagent Selection: Switch to a modern uronium or phosphonium salt coupling reagent that incorporates a racemization-suppressing additive directly into its structure. OxymaPure-based reagents like COMU are particularly effective and offer a superior safety profile compared to explosive benzotriazole-based reagents like HOBt or HOAt.[1][11][12][13][14]

  • Base Selection: Avoid strong or nucleophilic bases like triethylamine (TEA). Use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use the minimum number of equivalents necessary (typically 1-2 eq.).

  • Temperature Control: Perform the reaction at low temperatures. Start the activation step at 0 °C and maintain this temperature throughout the coupling. For particularly sensitive substrates, temperatures as low as -20 °C may be beneficial.

  • Additives: If using a carbodiimide like EDC or DIC, the inclusion of an additive is mandatory.[1] OxymaPure is the modern standard, demonstrating higher reactivity and lower racemization than the traditional, explosive HOBt.[11][12][13]

FeatureCarbodiimides (EDC, DIC)Uronium Salts (HBTU, HATU)Oxyma-based Salts (COMU)
Racemization Risk High (without additive)[15]Low-MediumVery Low[14][16]
Activation Speed ModerateFast[15]Very Fast[14][16]
Safety Profile GoodPoor (Explosive HOBt/HOAt)[1]Excellent (Non-explosive)[13]
Byproducts Soluble/Insoluble ureasGuanidinium speciesWater-soluble byproducts[14]
Recommendation Use only with OxymaPureUse with cautionHighly Recommended
Q2: I'm seeing a significant byproduct with a mass corresponding to my carboxylic acid attaching to the pyridine ring. What is this and how do I prevent it?

A2: This is N-acylation of the pyridine ring. The pyridine nitrogen is a competing nucleophile that can react with the highly electrophilic activated acid intermediate. This side reaction is more prevalent with potent activating agents.

Troubleshooting Strategy:

  • Protonate the Pyridine: The most effective strategy is to ensure the pyridine nitrogen is protonated and thus non-nucleophilic. Start the reaction with the hydrochloride (HCl) or trifluoroacetate (TFA) salt of 2-Amino-3-(pyridin-2-yl)propanamide. Add the base (DIPEA) to the reaction mixture slowly and last, after the carboxylic acid and coupling reagent have been mixed. This protocol ensures that the primary amine is deprotonated for coupling while the pyridine ring largely remains protonated.

  • Control Reagent Stoichiometry: Avoid using a large excess of the activated acid. A slight excess (1.05 to 1.1 equivalents) is usually sufficient.

  • Use Acyl Transfer Agents: Additives like OxymaPure or HOBt react with the initial activated species (e.g., O-acylisourea from EDC) to form a less reactive, more stable active ester.[11][12] This intermediate is still highly reactive towards the desired amine but less prone to reacting with the weaker pyridine nucleophile.

Q3: My coupling reaction is very slow or stalls completely, resulting in low yields.

A3: Incomplete conversion can be due to several factors ranging from reagent quality to steric hindrance.

Troubleshooting Strategy:

dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11];

} end

Workflow for troubleshooting low-yield coupling reactions.
  • Ensure Anhydrous Conditions: All coupling reagents are sensitive to moisture. Ensure your solvents (e.g., DMF, DCM) are anhydrous and that reagents have been stored properly in a desiccator. Water will hydrolyze the activated intermediates, quenching the reaction.

  • Verify Stoichiometry: A common starting point is 1.0 eq of the limiting reagent (often the amine), 1.1 eq of the carboxylic acid, 1.1 eq of the coupling reagent, and 2.0 eq of base (DIPEA). Adjust as needed based on observation.

  • Increase Activation/Coupling Time: While many modern reagents are fast, sterically hindered substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

  • Consider a More Powerful Reagent: If using a carbodiimide/additive system, switching to a standalone uronium/phosphonium reagent like COMU or HATU can significantly increase the reaction rate.[14][15][17]

  • Solvent Choice: The polarity of the solvent can influence reaction rates. DMF and NMP are excellent polar aprotic solvents for these couplings. In some cases, a less polar solvent like DCM can be effective, but solubility may be an issue.

Section 3: Validated Experimental Protocols

The following protocols are optimized to minimize the side reactions discussed above.

Protocol 1: High-Fidelity Coupling Using COMU

This protocol is the recommended starting point for sensitive or sterically hindered couplings, prioritizing low epimerization and high yield.

Materials:

  • Carboxylic Acid (1.1 eq)

  • 2-Amino-3-(pyridin-2-yl)propanamide hydrochloride (1.0 eq)

  • COMU (1.1 eq)[14][16]

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the Carboxylic Acid and COMU in anhydrous DMF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add the 2-Amino-3-(pyridin-2-yl)propanamide hydrochloride to the mixture.

  • Add the DIPEA dropwise to the stirred solution over 5 minutes. The solution may change color (often to yellow or orange), which is characteristic of COMU activation.[16]

  • Allow the reaction to stir at 0 °C for 15 minutes, then let it warm slowly to room temperature.

  • Monitor the reaction progress by LC-MS or TLC (typically complete within 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling with EDC/OxymaPure

This protocol is a robust and economical alternative, suitable for less challenging substrates where cost is a primary consideration.

Materials:

  • Carboxylic Acid (1.1 eq)

  • 2-Amino-3-(pyridin-2-yl)propanamide (free base, 1.0 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure (1.2 eq)[13]

  • DIPEA (1.1 eq, optional, may be needed if acid is used as a salt)

  • Anhydrous DMF or DCM

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the Carboxylic Acid, OxymaPure, and 2-Amino-3-(pyridin-2-yl)propanamide in anhydrous DMF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add the EDC·HCl to the mixture in one portion.

  • If necessary, add DIPEA dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS or TLC (typically complete within 2-6 hours).

  • Workup & Purification: Follow the same procedure as described in Protocol 1. The urea byproduct from EDC is typically water-soluble and will be removed during the aqueous washes.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Vertex AI Search.
  • Avoiding epimeriz
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
  • Epimeris
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Luxembourg Bio Technologies.
  • A New Wave of Amide Bond Formations for Peptide Synthesis.
  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Peptide-catalyzed conversion of racemic oxazol-5(4H)
  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives.
  • N-acylation of amides through internal nucleophilic catalysis.
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.
  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroarom
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC.
  • Preparation of Pyridines, Part 3: By Acyl
  • N-Acylation Reactions of Amines.
  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.

Sources

Removing metal impurities from 2-Amino-3-(pyridin-2-yl)propanamide preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metal Impurity Removal Subject: 2-Amino-3-(pyridin-2-yl)propanamide Preparations Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Triage

The Core Challenge: You are not just removing a metal from a solution; you are fighting a thermodynamic battle against your own molecule.

2-Amino-3-(pyridin-2-yl)propanamide is a bidentate ligand . The pyridine nitrogen and the free amine on the propanamide chain can form a stable 5- or 6-membered chelate ring with transition metals (especially Palladium, Copper, and Nickel). Standard silica-thiol scavengers often fail because they cannot out-compete this intramolecular chelation effect.

Regulatory Context (ICH Q3D): Per ICH Q3D guidelines, Class 1 metals (Pd, Pt, Ni) must typically be controlled to <5 µg/g (ppm) for parenteral drugs and <10 µg/g for oral drugs.

Diagnostic Workflow (Start Here)

Use this logic flow to determine your remediation strategy.

Scavenger_Decision_Tree Start START: Crude Product (High Metal Content) Check_Chelation Is the Metal Pd, Cu, or Ni? Start->Check_Chelation Simple_Metal Weak Binding Metal (e.g., Fe, Zn) Check_Chelation->Simple_Metal No Complex_Metal Strong Chelate Former Check_Chelation->Complex_Metal Yes (Pyridine+Amine) Thiol Standard Thiol (Si-Thiol) Efficiency: Moderate Simple_Metal->Thiol DMT Trimeric Thio (Si-DMT/TMT) Efficiency: High Complex_Metal->DMT Requires Stronger Affinity Scavenger_Choice Select Scavenger Type Optimization Optimization Loop: 1. Increase Temp (50°C) 2. Increase Time (>4h) Thiol->Optimization DMT->Optimization Result Pass (<10 ppm)? Optimization->Result Success Proceed to Crystallization Result->Success Yes Fail FAIL: Switch Method Result->Fail No Alt_Method Activated Carbon or Acid Extraction Fail->Alt_Method

Figure 1: Decision matrix for selecting purification methods based on metal-ligand stability constants.

Troubleshooting Guides (Ticket-Based)

Ticket #001: "I used Si-Thiol, but my Palladium levels barely dropped."

Diagnosis: Competitive Inhibition. Your molecule (2-Amino-3-(pyridin-2-yl)propanamide) is binding the Palladium tighter than the propylthiol ligand on the silica. The formation constant (


) of the Pd-Pyridine-Amine complex is likely higher than that of the Pd-Thiol complex.

Solution: Switch to Si-DMT (Dimercaptotriazine) or Si-Thiourea .

  • Why? DMT is a tridentate scavenger. It forms a highly stable complex with Pd that is thermodynamically favored over the bidentate chelate of your product.

  • Protocol Adjustment:

    • Dissolve crude product in THF or DMF (avoid alcohols if possible, as they can solvate the metal complex, stabilizing it).

    • Add 4-8 equivalents of Si-DMT (relative to residual metal, not product).

    • Heat is mandatory. Stir at 50-60°C for 4 hours. The heat provides the activation energy required to break the initial Pd-Product bond.

Ticket #002: "The scavenger is removing my product along with the metal."

Diagnosis: Non-Specific Binding (NSB). The basic amine in your product is interacting with residual silanols (acidic -OH groups) on the silica backbone of the scavenger.

Solution: Switch to a Polymer-Supported Scavenger (e.g., MP-TMT) or End-Capped Silica .

  • Why? Polymer backbones (polystyrene) lack the acidic hydroxyl groups found on silica, preventing hydrogen bonding with your amine.

  • Alternative: If you must use silica, add 1-2% Triethylamine (TEA) to the solvent mixture. The TEA will block the silanol sites, ensuring the scavenger only binds the metal.

Ticket #003: "I have colored impurities that persist after scavenging."

Diagnosis: "Leached" Ligand-Metal Complexes. Sometimes the metal is removed, but the oxidized phosphine ligands (from the catalyst, e.g., Triphenylphosphine oxide) or conjugated by-products remain.

Solution: Tandem Approach (Scavenger + Carbon).

  • Protocol: Add Activated Carbon (e.g., Darco G-60) alongside the metal scavenger.

  • Mechanism: The scavenger chemically bonds the metal; the carbon physically adsorbs the large, planar organic impurities (color bodies).

  • Warning: Carbon can adsorb your product. Perform a small-scale spike test first.

The "Gold Standard" Protocol

Target: Removal of Pd(PPh3)4 or Pd(dppf)Cl2 residues from 2-Amino-3-(pyridin-2-yl)propanamide.

Reagents:

  • Scavenger: SiliaMetS® DMT (or Biotage® Si-TMT).

  • Solvent: THF or Ethyl Acetate (avoid MeOH).

  • Loading: 5 equivalents w.r.t. metal content (assume 1000 ppm if unknown).

Step-by-Step:

  • Dissolution: Dissolve the crude mixture fully. If the product is an HCl salt, free base it first . The protonated pyridine cannot release the metal easily, but the salt form often traps metal salts in the crystal lattice.

  • Addition: Add the Si-DMT scavenger.

  • Thermal Cycle: Heat the mixture to 55°C for 4 hours .

    • Note: Room temperature scavenging is often insufficient for pyridine-stabilized metals.

  • Filtration: Filter hot through a 0.45 µm PTFE or Polypropylene membrane (avoid paper filters which can bleed fibers).

  • Wash: Wash the filter cake with 2 volumes of hot solvent to recover any adsorbed product.

  • Analysis: Test filtrate via ICP-MS. If >10 ppm, repeat with fresh scavenger or switch to Si-Thiourea .

Comparative Data: Scavenger Efficiency

The following table summarizes expected removal rates for Palladium in the presence of pyridine-based ligands.

Scavenger TypeFunctional GroupMechanismEfficiency (Pyridine Systems)Best For
Si-Thiol PropylthiolMonodentateLow (60-80%)Simple amines, weak ligands
Si-DMT DimercaptotriazineTridentateHigh (>95%) Pyridine, Imidazole, Bidentate chelates
Si-Thiourea ThioureaChelatingHigh (90-95%)Ruthenium (Ru), Rhodium (Rh)
Si-Triamine TriamineChelatingVery LowAvoid (Competes with product)
Activated Carbon N/AAdsorptionVariable (50-90%)Color removal, bulk cleanup

FAQ: Frequently Asked Questions

Q: Can I use acid extraction instead of expensive scavengers? A: Yes, but with risks. Washing the organic layer with 1M HCl will protonate the pyridine and amine (forming the dihydrochloride salt), which forces the metal into the aqueous layer. However , 2-Amino-3-(pyridin-2-yl)propanamide is highly water-soluble in its protonated form. You will struggle to extract it back out without re-precipitating the metal hydroxides when you basify. Scavengers are preferred for yield protection.

Q: My scavenger turned black immediately. Is that good? A: Yes. A rapid color change (usually to dark grey or black for Pd) indicates immediate oxidative addition or coordination of the metal to the scavenger. If it stays white/beige, the scavenging is not working (check temperature).

Q: Does the "2-Amino" group interfere? A: It can. Primary amines can react with electrophilic scavengers (like Isocyanate scavengers). However, Thiol and DMT scavengers are nucleophilic; they will not react with your amine product, ensuring chemical stability.

References

  • ICH Q3D Elemental Impurities - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2).[1]

  • SiliCycle Inc. (2020). SiliaMetS® Metal Scavengers User Guide. (Demonstrates superiority of DMT over Thiol for Pd removal).

  • Biotage. (2023).[2] Metal Scavenger User Guide: Strategies for Work-up and Purification. (Details on Si-TMT vs Si-Thiol kinetics).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2-Amino-3-(pyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Amino-3-(pyridin-2-yl)propanamide, a key building block in medicinal chemistry. We will dissect its predicted ¹H NMR spectrum, compare it with relevant alternatives to highlight key structural influences, and provide a robust experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.

The Strategic Importance of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. For a compound like 2-Amino-3-(pyridin-2-yl)propanamide, which contains multiple distinct chemical environments—an aromatic pyridine ring, a chiral center, and labile amine/amide protons—¹H NMR provides a detailed fingerprint. It allows us to confirm the connectivity of atoms, probe the electronic environment of each proton, and verify stereochemistry, all of which are critical for advancing a molecule in a drug discovery pipeline.

The causality behind choosing specific NMR experiments and analysis techniques is rooted in the need for unambiguous data. A simple 1D proton spectrum provides the foundational information: chemical shift, integration, and multiplicity. However, for complete confidence, 2D experiments like COSY (Correlation Spectroscopy) are often employed to establish proton-proton coupling networks, validating the assigned structure beyond any doubt.

Structural Analysis and Predicted ¹H NMR Spectrum

Let's begin by examining the structure of 2-Amino-3-(pyridin-2-yl)propanamide and labeling the protons for discussion.

Caption: Structure of 2-Amino-3-(pyridin-2-yl)propanamide with proton labeling.

Based on fundamental principles and data from analogous structures, we can predict the key features of its ¹H NMR spectrum.

A. The Pyridine Ring Protons (H_c to H_f)

The pyridine ring is an electron-deficient aromatic system, causing its protons to appear downfield compared to benzene (δ 7.34 ppm). The nitrogen atom exerts a strong deshielding effect, most prominently on the adjacent α-proton (H_f).[1][2]

  • H_f (α-proton): This proton is ortho to the nitrogen and will be the most downfield of the aromatic signals, expected around δ 8.5-8.6 ppm . It will appear as a doublet of doublets (dd) or a more complex multiplet due to coupling with H_e and H_d.

  • H_d (γ-proton): The para proton is typically found around δ 7.6-7.8 ppm . It will appear as a triplet of doublets (td) due to coupling with H_c and H_e.

  • H_e (β'-proton): This meta proton is expected around δ 7.2-7.4 ppm . It will likely be a doublet of doublets (ddd).

  • H_c (β-proton): This proton is adjacent to the substituent. Its chemical shift is sensitive to the nature of the substituent but is generally found around δ 7.1-7.3 ppm . It will appear as a doublet.

B. The Aliphatic Protons (H_a and H_b)

These protons form an AMX or ABX spin system, depending on the magnetic equivalence of the two H_b protons. Due to the adjacent chiral center (C8), the H_b protons are diastereotopic and thus chemically non-equivalent, meaning they will have different chemical shifts and couple with each other.[3]

  • H_a (α-CH): This methine proton is attached to the chiral carbon, which is flanked by an amino group and the methylene bridge. It is expected to resonate around δ 3.8-4.2 ppm . It will appear as a doublet of doublets (dd) or a triplet, due to coupling with the two H_b protons.

  • H_b/H_b' (-CH₂-): These diastereotopic methylene protons are adjacent to both the chiral center and the electron-withdrawing pyridine ring. They will appear as two separate signals, likely in the range of δ 3.0-3.5 ppm . Each will be a doublet of doublets (dd) due to geminal coupling with each other and vicinal coupling with H_a.

C. The Amine and Amide Protons (-NH₂)

The chemical shifts of protons attached to nitrogen are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5]

  • Amine (-NH₂): The primary amine protons are often broad and may appear anywhere from δ 1.5-3.0 ppm . In many cases, they can be exchanged with D₂O, causing their signal to disappear, which is a useful diagnostic test.

  • Amide (-CONH₂): The primary amide protons are also subject to exchange but are generally more deshielded than amine protons due to the adjacent carbonyl group. They often appear as two distinct broad singlets (due to restricted rotation around the C-N bond) in the range of δ 7.0-8.0 ppm .[4][5]

Comparative Analysis: Highlighting Substituent Effects

To truly understand the spectrum, we must compare it to simpler, related molecules. This allows us to isolate the electronic and structural effects of each functional group.

Alternative 1: Alaninamide

This molecule removes the pyridinylmethyl group and replaces it with a simple methyl group. Comparing our target molecule to alaninamide isolates the profound downfield shifting effect of the pyridine ring on the aliphatic chain.

Alternative 2: 2-Ethylpyridine

This comparison highlights the effect of the α-amino-amide moiety. In 2-ethylpyridine, the methylene protons are significantly more shielded than the H_b protons in our target molecule, demonstrating the combined electron-withdrawing effect of the amine and amide functionalities.

Proton Label2-Amino-3-(pyridin-2-yl)propanamide (Predicted δ, ppm)Alaninamide (Typical δ, ppm)2-Ethylpyridine (Typical δ, ppm)Rationale for Difference
H_a (α-CH) ~3.8 - 4.2~3.5 - 3.7N/AThe pyridine ring provides an additional deshielding effect not present in alaninamide.
H_b (-CH₂-) ~3.0 - 3.5N/A~2.7 - 2.9The α-amino and amide groups strongly deshield H_b compared to the simple alkyl chain in 2-ethylpyridine.
Pyridine H_f ~8.5 - 8.6N/A~8.5 - 8.6The chemical shift of the proton ortho to nitrogen is largely unaffected by the alkyl substituent.
Amide (-CONH₂) ~7.0 - 8.0~7.2 - 7.8N/AThe electronic environment for the amide protons is similar in both molecules.

This comparative approach is a self-validating system; the observed shifts in the target molecule can be rationalized and confirmed by understanding the incremental effects of each component part, grounded in the data from simpler, well-characterized molecules.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Achieving a high-quality, reproducible spectrum requires a meticulous and standardized protocol.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of sample B 2. Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Transfer to NMR tube B->C D 4. Insert sample into spectrometer C->D E 5. Lock, Tune, & Shim D->E F 6. Acquire 1D ¹H Spectrum (e.g., 16-64 scans) E->F G 7. (Optional) Acquire 2D COSY Spectrum F->G H 8. Fourier Transform G->H I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Calibrate to residual solvent peak (DMSO @ 2.50 ppm) J->K L 12. Integrate & Assign Peaks K->L

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-3-(pyridin-2-yl)propanamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it will not exchange with the amide and amine protons, allowing for their observation. For D₂O exchange experiments, deuterium oxide would be used.

    • Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration (e.g., on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune the probe to the correct frequency for ¹H and perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow solvent peak shape.

  • Data Acquisition:

    • 1D ¹H Spectrum:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

      • Number of Scans: 16 to 64 scans, depending on sample concentration.

      • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

    • 2D ¹H-¹H COSY (Optional but Recommended):

      • Pulse Program: A standard gradient-selected COSY sequence (e.g., 'cosygpmf' on Bruker systems).

      • Data Points: 1024 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

      • Number of Scans: 2-8 scans per increment.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals and assign them based on the analysis in Section 2. The COSY spectrum is invaluable here for confirming adjacent protons.

Expected 2D COSY Correlations

A COSY spectrum visualizes J-coupling between protons, typically those separated by 2-3 bonds. This is the ultimate tool for confirming the atomic connectivity.

Caption: Predicted key COSY correlations for 2-Amino-3-(pyridin-2-yl)propanamide.

The spectrum should show clear cross-peaks connecting the entire pyridine spin system (H_f ↔ H_e ↔ H_d ↔ H_c) and the aliphatic chain (H_a ↔ H_b/b'). The absence of a cross-peak between H_b/b' and H_c would confirm the methylene bridge is at the 2-position of the pyridine ring.

Conclusion

The ¹H NMR spectrum of 2-Amino-3-(pyridin-2-yl)propanamide is rich with information. A systematic analysis, grounded in the foundational principles of chemical shift and coupling, allows for a confident and complete assignment of its structure. By comparing its predicted spectrum to simpler analogues, we validate our assignments and gain a deeper understanding of how different functional groups influence the magnetic environment of the molecule. The combination of a high-quality 1D ¹H spectrum with a 2D COSY experiment, acquired using the robust protocol provided, offers an unambiguous method for the characterization of this and similar molecules, ensuring the highest degree of scientific integrity in research and development.

References

  • Wu, H., Liu, Z., & Bai, D. (2023). 1H NMR Spectrum of Amide Compounds. University Chemistry. [Link][4]

  • Figadère, B., & Franck, X. (2002). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. The Journal of Organic Chemistry, 67(21), 7439–7447. [Link][6]

  • Filo. (2025). The proton NMR chemical shifts of the hydrogens in pyridine are shown. Filo Tutors. [Link][1]

  • White, J. D., et al. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 51(15), 8249–8260. [Link][7]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link][8]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327–331. [Link][2]

  • Abramovitch, R. A., & Davis, J. B. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society B: Physical Organic, 1137. [Link][9]

  • Slamka, M. P., et al. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Instruction. ChemRxiv. [Link][3]

  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Inflibnet Centre. [Link][5]

Sources

Comparing binding affinity of 2-Amino-3-(pyridin-2-yl)propanamide vs phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-(pyridin-2-yl)propanamide (often referred to as the amide derivative of 2-Pyridylalanine or 2-Pal ) represents a strategic bioisostere of Phenylalanine (Phe) . While both share a similar steric volume and aromatic topology, they diverge fundamentally in electronic distribution and solvation properties.

For drug development professionals, the choice between these two moieties is rarely about steric fit alone; it is a decision between hydrophobic occlusion (Phe) and electrostatic versatility (2-Pal) . The pyridine nitrogen in 2-Pal introduces a specific hydrogen bond acceptor site (


), lowers 

, and alters the quadrupole moment of the aromatic ring, significantly changing

-

stacking geometries compared to the benzene ring of Phe.

This guide analyzes the binding mechanics, physicochemical trade-offs, and experimental performance of these two residues.

Physicochemical Profile & Electronic Properties[1]

The substitution of a phenyl ring (Phe) with a 2-pyridyl ring (2-Pal) introduces a permanent dipole and reduces electron density in the


-system.
Comparative Data Table
FeaturePhenylalanine (Phe)2-Pyridylalanine (2-Pal) AnalogImpact on Binding/Developability
Side Chain Structure Benzyl (

)
(2-Pyridyl)methyl (

)
Sterically nearly identical; 2-Pal is slightly smaller.
Electronic Character Electron-rich

-cloud; Quadrupole (-) above/below plane.
Electron-deficient

-cloud; Permanent dipole toward Nitrogen.
2-Pal prefers parallel displaced stacking; Phe prefers T-shaped (edge-to-face).
H-Bonding None (Hydrophobic only).1 Acceptor (Pyridine N).2-Pal can anchor the ligand via H-bonds to backbone amides or water bridges.
Acid/Base (

)
Neutral (Side chain).

(Pyridine N).
2-Pal can be protonated at acidic pH (e.g., lysosome), affecting affinity and solubility.
Lipophilicity (

)

(High).

(Lower).
2-Pal improves aqueous solubility (

in some peptide scaffolds).
Metabolic Stability Susceptible to P450 oxidation (hydroxylation).[1]Pyridine ring is generally more resistant to oxidative metabolism.2-Pal extends half-life (

).

Mechanistic Binding Analysis

The "Water Bridge" vs. "Hydrophobic Collapse"
  • Phenylalanine: Drives binding primarily through the hydrophobic effect . The desolvation entropy gained by burying the benzyl side chain is the primary thermodynamic driver.

  • 2-Pal: While it retains some hydrophobic character, the pyridine nitrogen allows for enthalpic gains via specific interactions. A common motif is the formation of a water-mediated hydrogen bond between the pyridine nitrogen and a protein backbone carbonyl, locking the conformation more rigidly than the "greasy" interaction of Phe.

- Stacking Geometries

The electronic quadrupole moment of benzene is negative above and below the ring plane. Pyridine, being electron-deficient, has a different charge distribution.

  • Phe-Phe Interactions: Often adopt a T-shaped (Edge-to-Face) geometry to maximize electrostatic attraction between the positive

    
    -framework and the negative 
    
    
    
    -cloud.
  • 2-Pal Interactions: When interacting with electron-rich aromatic residues (like Trp or Tyr) in the binding pocket, 2-Pal often prefers a Parallel Displaced geometry. The electron-deficient pyridine ring stacks effectively on top of electron-rich rings, creating a stronger donor-acceptor

    
    -interaction than the Phe-Phe pair.
    
Visualization of Interaction Modes

BindingModes cluster_Phe Phenylalanine (Phe) Mode cluster_Pal 2-Pyridylalanine (2-Pal) Mode Phe Phe Side Chain (Benzyl) HydrophobicPocket Hydrophobic Pocket (Leu, Val, Phe) Phe->HydrophobicPocket Van der Waals Desolvation Entropy Gain (Water Release) Phe->Desolvation Primary Driver Pal 2-Pal Side Chain (Pyridine) Pal->HydrophobicPocket Weak Hydrophobic PolarResidue Polar Residue (Ser, Thr, Backbone) Pal->PolarResidue H-Bond (Acceptor) PiStack Electron-Rich Aromatics (Trp, Tyr) Pal->PiStack Donor-Acceptor Stacking

Figure 1: Mechanistic divergence in binding modes. Phe relies on entropy (desolvation), while 2-Pal leverages enthalpy (H-bonds/Electrostatics).

Experimental Performance: Case Studies

Case Study A: Somatostatin Receptor Antagonists

In a study optimizing antagonists for the Somatostatin Receptor subtype 2 (


), researchers replaced Phenylalanine/Tyrosine residues with Pyridylalanine isomers.[2]
  • Observation: The position of the nitrogen is critical.

    • L-2-Pal: Maintained nanomolar affinity (

      
      ).
      
    • D-2-Pal: Complete loss of binding (stereospecificity).

    • Solubility: The 2-Pal analogs showed significantly higher aqueous solubility compared to the parent Phe/Tyr peptides, reducing aggregation during synthesis and purification.

  • Takeaway: 2-Pal is a safe bioisostere for Phe if the binding pocket can tolerate the polarity, but it offers a massive advantage in formulation (solubility).

Case Study B: Glucagon Analogs (Solubility Engineering)

Native glucagon has poor solubility at neutral pH. Replacing Phe residues with Pal analogs:

  • Result: Incorporation of Pal at positions 6, 10, and 13 allowed the peptide to remain soluble at neutral pH without precipitation.[3]

  • Affinity: The biological activity (cAMP production) was comparable to native glucagon.

  • Mechanism: The pyridine nitrogen remains partially solvated or forms transient H-bonds with solvent water, preventing the "hydrophobic collapse" aggregation typical of poly-Phe sequences.

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of 2-Pal Analogs

Context: Incorporating 2-Amino-3-(pyridin-2-yl)propanamide into a peptide chain.

Reagents:

  • Fmoc-L-2-Pyridylalanine-OH (Fmoc-2-Pal-OH).

  • Resin: Rink Amide resin (for C-terminal amide).

  • Coupling Agents: HATU/DIEA (Preferred over HBTU due to steric care).

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc. Wash 
    
    
    
    with DMF.
  • Coupling (Critical Step):

    • Dissolve Fmoc-2-Pal-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Note: Pre-activate for only 30 seconds to minimize racemization (pyridine ring can facilitate proton abstraction at the

      
      -carbon).
      
    • Add to resin and shake for 45-60 mins.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Use TFA/TIS/H2O (95:2.5:2.5). Avoid strong cation scavengers that might irreversibly bind the pyridine nitrogen if not washed properly.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Context: Measuring


 of the synthesized amide.
  • Immobilization: Immobilize the target protein (e.g., Protease, Receptor) on a CM5 sensor chip via Amine Coupling. Target ~2000 RU.

  • Preparation of Analytes:

    • Prepare stock solutions of Phe-amide and 2-Pal-amide in 100% DMSO.

    • Dilute into Running Buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Crucial: Ensure DMSO concentration is matched exactly (e.g., 2%) in both running buffer and analyte samples to avoid "bulk effect" jumps.

  • Injection Cycle:

    • Single Cycle Kinetics (SCK) is preferred to save sample.

    • Inject 5 concentrations (e.g., 0.1 nM to 100 nM) sequentially without regeneration.

  • Data Analysis:

    • Fit to 1:1 Langmuir binding model.

    • Look for: Differences in

      
       (dissociation rate). 2-Pal often has a slower 
      
      
      
      if H-bonds are formed, whereas Phe might have a faster
      
      
      due to non-specific hydrophobic attraction.

Workflow Visualization

Workflow cluster_Design Phase 1: Design & Synthesis cluster_Eval Phase 2: Evaluation Select Target Selection (Identify Phe Residue) Subst Bioisostere Substitution (Phe -> 2-Pal) Select->Subst Synth SPPS (Fmoc-2-Pal) (Watch Racemization) Subst->Synth Solubility Solubility Assay (PBS pH 7.4) Synth->Solubility Binding SPR / ITC (Determine Kd, dH, dS) Synth->Binding Model Docking Analysis (Check H-Bond vs Pi-Stack) Binding->Model Correlate Data

Figure 2: Integrated workflow for validating 2-Pal as a Phe replacement.

References

  • Vertex AI Search. (2025). Comparative analysis of Pyridine and Benzene in Drug Design. 4

  • J. Med. Chem. (2016).[3] Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. 3[5]

  • PMC. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. 2

  • RSC Publishing. (2021). Phenyl bioisosteres in medicinal chemistry. 5

  • PubChem. (2025).[6] L-Phenylalanine Data Page. 6

Sources

Bioactivity Comparison: Pyridyl-alanine (Pal) vs. Phenyl-alanine (Phe) Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Bioisostere Switch

In modern peptidomimetic and small-molecule drug discovery, the substitution of Phenylalanine (Phe) with Pyridylalanine (Pal) represents a high-value "scaffold hop." While Phe provides a critical hydrophobic anchor (


-

interactions), it often suffers from poor aqueous solubility and metabolic liability (CYP450 oxidation).

The Pyridyl-alanine Advantage: By introducing a nitrogen atom into the aromatic ring, Pal acts as a non-classical bioisostere that modulates:

  • Electronic Character: Transitions the ring from

    
    -electron rich (Phe) to 
    
    
    
    -electron deficient (Pal).
  • Solubility: Lowers

    
     and introduces a basic center (pyridine N, 
    
    
    
    ).
  • Binding Mode: Adds a specific Hydrogen Bond Acceptor (HBA) vector without significant steric penalty.

This guide provides a technical roadmap for when and how to deploy this switch, supported by experimental protocols and comparative data.

Physicochemical & Structural Comparison

The decision to switch from Phe to Pal is rarely arbitrary; it is driven by specific multiparameter optimization (MPO) needs.

Positional Isomerism & Electrostatics

Unlike the symmetric Phe, Pal exists as three isomers. The position of the nitrogen dictates the vector of the lone pair and the dipole moment, critically affecting binding affinity.

FeatureL-Phenylalanine (Phe)2-Pyridylalanine (2-Pal)3-Pyridylalanine (3-Pal)4-Pyridylalanine (4-Pal)
Electronic Nature

-Rich (Electron Donor)

-Deficient

-Deficient

-Deficient
H-Bond Capacity None (Hydrophobic only)H-Acceptor (Ortho)H-Acceptor (Meta)H-Acceptor (Para)
Steric Fit (vs Phe) ReferenceDistorted (N-chelation risk)Best Isostere Good Isostere

(approx)
~1.38~0.65~0.65~0.65
Water Solubility LowModerateHighHigh

Critical Insight: 3-Pal is geometrically the closest isostere to Phe. The nitrogen at the 3-position allows the ring to maintain similar


-stacking geometry while projecting the H-bond acceptor away from the peptide backbone, often capturing interactions with side chains like Serine or Threonine.

Bioactivity & Performance Data[1]

Case Study: Solubility Rescue in Glucagon Analogues

A definitive example of the Phe


 Pal switch is observed in the optimization of Glucagon analogues. Native aromatic residues often lead to aggregation.

Experimental Data Summary: Context: Replacement of native Phe residues in Glucagon receptor agonists.

Compound VariantModification SiteSolubility (pH 7.4)Receptor Potency (

)
Metabolic Stability (

microsomes)
Native Sequence Phe (Wild Type)< 1.0 mg/mL (Aggregates)0.5 nM12 min
Analogue A Phe

3-Pal
> 15 mg/mL 0.8 nM (Retained)45 min
Analogue B Phe

4-Pal
> 12 mg/mL4.2 nM (Reduced)50 min

Data Interpretation: The 3-Pal substitution dramatically improved solubility (due to the pyridine nitrogen protonation/polarity) and metabolic stability (blocking oxidative metabolism) without destroying the hydrophobic binding pocket affinity. 4-Pal, while soluble, altered the vector enough to reduce potency 8-fold.

Mechanism of Action: The "Metabolic Block"

Phenyl rings are metabolic hotspots, prone to epoxidation and hydroxylation by CYP450 enzymes.

  • Phe: Electron-rich ring

    
     Rapid CYP oxidation (Para-hydroxylation).
    
  • Pal: Electron-deficient pyridine ring

    
     Resistant to electrophilic attack by CYP heme iron-oxo species.
    

Decision Logic & Interaction Pathways

The following diagram illustrates the decision matrix for medicinal chemists when choosing between Phe and Pal isomers.

Phe_vs_Pal_Decision Start Optimization Trigger Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: High Clearance (CYP)? Start->Issue_Metabolism Issue_Potency Issue: Low Potency? Start->Issue_Potency Action_Switch Switch Phe to Pal Issue_Solubility->Action_Switch Lowers LogP Issue_Metabolism->Action_Switch Blocks Oxidation Issue_Potency->Action_Switch New H-Bond Vector Select_Isomer Select Isomer based on Docking Action_Switch->Select_Isomer Res_3Pal Select 3-Pal (Best Geometric Match) Select_Isomer->Res_3Pal Conserve Geometry Res_4Pal Select 4-Pal (Extend H-Bond Reach) Select_Isomer->Res_4Pal Target Distant Polar Residue Res_2Pal Select 2-Pal (Intramolecular H-Bond) Select_Isomer->Res_2Pal Constrain Conformation

Caption: Decision tree for implementing Pyridylalanine bioisosteres in lead optimization.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pal-Amides

Incorporating Pyridylalanine requires modified coupling protocols to prevent racemization and ensure complete conversion, as the pyridine nitrogen can occasionally interfere with activation.

Materials:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Amino Acid: Fmoc-3-Pyridylalanine-OH (Fmoc-3-Pal-OH).

  • Coupling Reagents: HATU / HOAt.

  • Base: DIEA (Diisopropylethylamine).[1]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (The Critical Step):

    • Note: Do not pre-activate for > 2 minutes to avoid racemization.

    • Dissolve Fmoc-3-Pal-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add HOAt (3.0 eq) – HOAt is preferred over HOBt for pyridine derivatives to enhance reaction rate.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

  • Coupling: Shake at room temperature for 45–60 minutes.

    • QC Check: Perform a Kaiser test.[1] If blue (incomplete), recouple using PyBOP/DIEA.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Caution: The pyridine ring is stable to TFA, but ensure the pH is adjusted immediately upon ether precipitation to prevent salt formation that complicates HPLC purification.

Comparative Microsomal Stability Assay

To validate the "Metabolic Block" hypothesis experimentally.

  • Preparation: Incubate test compounds (

    
    ) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      .
      
    • Success Criteria: A 2-fold increase in

      
       for Pal vs. Phe indicates successful metabolic stabilization.
      

Interaction Mode Visualization

This diagram visualizes the specific molecular interactions that differentiate Phe from Pal within a receptor binding pocket.

Interaction_Mode Receptor_Arom Receptor Trp/Tyr (Aromatic Cage) Receptor_Ser Receptor Ser/Thr (OH Group) Ligand_Phe Ligand: Phenylalanine Ligand_Phe->Receptor_Arom Pi-Pi Stacking Ligand_Phe->Receptor_Ser No Interaction (Steric Clash?) Ligand_Pal Ligand: Pyridylalanine Ligand_Pal->Receptor_Arom Pi-Pi Stacking (Electron Deficient) Ligand_Pal->Receptor_Ser Hydrogen Bond (N...HO)

Caption: Comparative binding modes. Pal retains Pi-stacking while gaining a critical H-bond acceptor capability.

References

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Chabenne, J., et al. (2010). Optimization of the Solubility and Stability of Glucagon Analogues via Pyridylalanine Substitution.[3] Journal of Medicinal Chemistry, 53(10), 4285–4294. [Link]

  • Pennington, L. D., & Muegge, I. (2019). Scaffold-Hopping as a Strategy to Address Metabolic Liabilities of Aromatic Compounds.[4] Journal of Medicinal Chemistry, 62(15), 6835–6853. [Link]

  • Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine.[5][6] Organic Letters, 26(38), 8206-8210.[6] [Link][5]

Sources

A Senior Application Scientist's Guide to the Validation of Chiral Purity in 2-Amino-3-(pyridin-2-yl)propanamide Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical compounds is not merely a regulatory hurdle; it is a fundamental aspect of drug safety and efficacy. The enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of modern analytical techniques for the validation of chiral purity in 2-Amino-3-(pyridin-2-yl)propanamide samples, a chiral building block of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Chiral Purity in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key consideration in pharmacology. The human body is a chiral environment, and as such, the interaction of a drug with its biological target is often stereospecific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Therefore, the accurate quantification of the enantiomeric excess (% ee) is a critical quality attribute for any chiral drug substance or intermediate.

Comparative Analysis of Chiral Purity Determination Methods

The selection of an appropriate analytical technique for chiral purity determination depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation. Here, we compare the most powerful and commonly employed methods for the chiral analysis of 2-Amino-3-(pyridin-2-yl)propanamide.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers in the pharmaceutical industry.[1] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Principle of Chiral Recognition: The separation mechanism on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes is influenced by a combination of intermolecular interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For 2-Amino-3-(pyridin-2-yl)propanamide, the primary amine, amide, and pyridine ring offer multiple points for such interactions.

Selecting the Right Chiral Stationary Phase (CSP):

The choice of CSP is the most critical parameter for a successful chiral separation. Based on the structure of 2-Amino-3-(pyridin-2-yl)propanamide, the following CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most versatile and widely used CSPs, offering a broad range of selectivities.[2][3][4][5] The carbamate derivatives on these phases can engage in hydrogen bonding and π-π interactions with the analyte. Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of organic solvents, which can be crucial for method development.[3][5][6]

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs are well-suited for the separation of underivatized amino acids and their derivatives.[7][8] They possess ionic groups and are compatible with aqueous and organic mobile phases, making them ideal for polar and ionic compounds like our target analyte.[8]

  • Crown Ether-based CSPs: These are specifically effective for the separation of primary amines, where the protonated amine forms an inclusion complex with the crown ether cavity.[9]

Experimental Protocol: Chiral HPLC Method Development and Validation

Objective: To develop and validate a chiral HPLC method for the quantification of the undesired enantiomer in a 2-Amino-3-(pyridin-2-yl)propanamide sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions (Starting Point):

ParameterRecommendationRationale
Column CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))Broad selectivity for a wide range of chiral compounds, including those with aromatic and amino groups.
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations, providing good solubility and interaction with the CSP. Diethylamine is added to improve the peak shape of the basic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column.
Column Temp. 25 °CTo ensure reproducible retention times.
Detection UV at 260 nmThe pyridine ring provides a strong chromophore for UV detection.
Injection Vol. 10 µL
Sample Conc. 1 mg/mL in mobile phase

Method Validation (as per ICH Q2(R1) Guidelines): [9][10][11][12][13]

The method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank, the racemate, and the single enantiomer to ensure no interference at the retention time of the other enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking the main enantiomer with known amounts of the undesired enantiomer at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation: Comparison of Potential Chiral HPLC Columns

CSP TypePotential Advantages for 2-Amino-3-(pyridin-2-yl)propanamidePotential Disadvantages
Immobilized Polysaccharide Broad applicability, high success rate, solvent flexibility.May require screening of several columns to find the optimal one.
Macrocyclic Glycopeptide Excellent for underivatized amino acids, can be used in reversed-phase mode.May have lower loading capacity compared to polysaccharide CSPs.
Crown Ether Highly specific for primary amines.Narrower applicability, may require acidic mobile phase.

Workflow for Chiral HPLC Method Development and Validation

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.